molecular formula C8H12 B3054017 5-Isopropyl-cyclopentadiene CAS No. 57649-49-7

5-Isopropyl-cyclopentadiene

Cat. No.: B3054017
CAS No.: 57649-49-7
M. Wt: 108.18 g/mol
InChI Key: CVIGYQZQDNHNTC-UHFFFAOYSA-N
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Description

5-Isopropyl-cyclopentadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclopentadiene, where an isopropyl group is attached to the fifth carbon of the cyclopentadiene ring. This compound is of significant interest in organic and organometallic chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-cyclopentadiene typically involves the alkylation of cyclopentadiene. One common method is the reaction of cyclopentadiene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving transition metals. For instance, zirconacyclopentadienes can be used as intermediates in the presence of Lewis acids to facilitate the formation of multiply substituted cyclopentadienes .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-cyclopentadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-isopropyl-cyclopentanone, while reduction can produce 5-isopropyl-cyclopentane .

Scientific Research Applications

5-Isopropyl-cyclopentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-cyclopentadiene involves its ability to participate in Diels-Alder reactions, where it acts as a diene. The reaction mechanism typically involves the formation of a cyclic transition state, leading to the formation of cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and the nature of the dienophile .

Comparison with Similar Compounds

    Cyclopentadiene: The parent compound, which lacks the isopropyl group.

    Pentamethylcyclopentadiene: A derivative with five methyl groups attached to the cyclopentadiene ring.

    Pentaisopropyl-cyclopentadiene: A bulkier derivative with five isopropyl groups.

Uniqueness: 5-Isopropyl-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of specialized metallocenes and other organometallic complexes .

Properties

IUPAC Name

5-propan-2-ylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIGYQZQDNHNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400182
Record name 5-isopropyl-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57649-49-7
Record name 5-isopropyl-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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